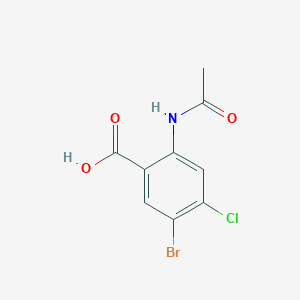
2-Acetamido-5-bromo-4-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-5-bromo-4-chlorobenzoic acid is an organic compound with the molecular formula C9H7BrClNO3 It is a derivative of benzoic acid, featuring acetamido, bromo, and chloro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-bromo-4-chlorobenzoic acid typically involves the following steps:
Bromination: 2-Chlorobenzonitrile is reacted with a bromination reagent to produce 5-bromo-2-chlorobenzonitrile.
Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.
Acetylation: The 5-bromo-2-chlorobenzoate is then acetylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions
2-Acetamido-5-bromo-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Acetamido-5-bromo-4-chlorobenzoic acid has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: It can be used to investigate the biological activity of related compounds and their potential therapeutic effects.
作用机制
The mechanism of action of 2-Acetamido-5-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
5-Bromo-2-chlorobenzoic acid: This compound lacks the acetamido group but shares the bromo and chloro substituents.
2-Acetamido-5-bromobenzoic acid: Similar to 2-Acetamido-5-bromo-4-chlorobenzoic acid but without the chloro substituent.
Uniqueness
This compound is unique due to the presence of both acetamido and halogen substituents on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
属性
IUPAC Name |
2-acetamido-5-bromo-4-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZZNWSLUFDGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
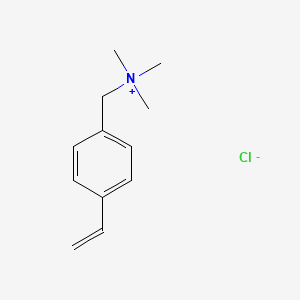
![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)
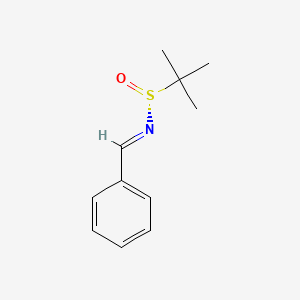

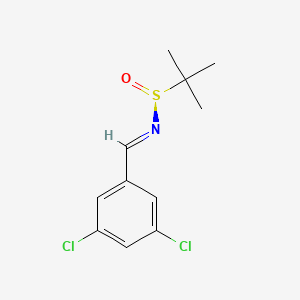
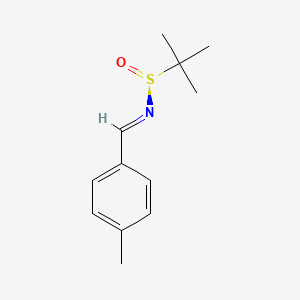
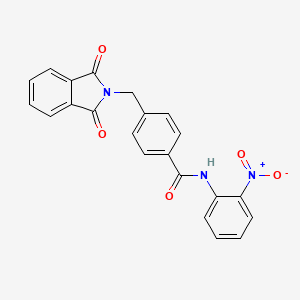
![[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid](/img/structure/B8020494.png)
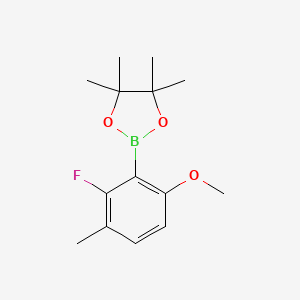
![5-O-tert-butyl 3-O-methyl 6-propyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B8020507.png)
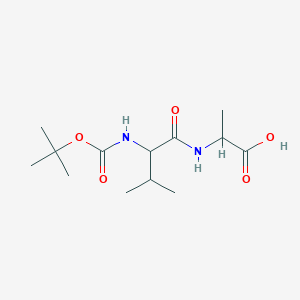
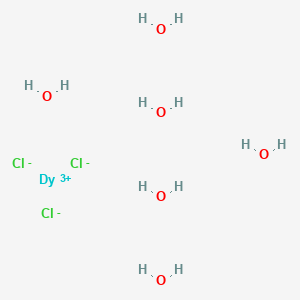
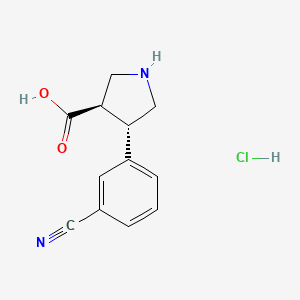
![(2S)-2-azaniumyl-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoate](/img/structure/B8020559.png)
